Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate
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Overview
Description
Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a tert-butyl group and a diazaspiro undecane core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate typically involves the reaction of a suitable diaza compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and quality of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,9-diazaspiro[4.6]undecane-1-carboxylate: A similar spirocyclic compound with a different diaza core.
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: Another related compound with a slightly different spirocyclic structure.
Uniqueness
Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H26N2O2 |
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Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 1,10-diazaspiro[4.6]undecane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-8-14(16)7-4-5-9-15-11-14/h15H,4-11H2,1-3H3 |
InChI Key |
LQHCAORZJNNTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCCNC2 |
Origin of Product |
United States |
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